molecular formula C8H16N2O B14865122 3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one

3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one

Cat. No.: B14865122
M. Wt: 156.23 g/mol
InChI Key: GXMZBLQVJKOZQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with aminomethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrrolidinone derivative with an aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant or analgesic agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(aminomethyl)-1-ethyl-3-methylpyrrolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-3-10-5-4-8(2,6-9)7(10)11/h3-6,9H2,1-2H3

InChI Key

GXMZBLQVJKOZQY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1=O)(C)CN

Origin of Product

United States

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